molecular formula C19H14FN3O3S B2665525 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868375-24-0

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2665525
CAS No.: 868375-24-0
M. Wt: 383.4
InChI Key: HWZQELHXXYNCDJ-VZCXRCSSSA-N
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Description

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-fluoro-3-methylbenzo[d]thiazole moiety and a 2,5-dioxopyrrolidin-1-yl substituent. This molecular architecture, which includes electron-withdrawing groups and a heterocyclic system, is frequently associated with potential biological activity, making it a candidate for investigation in medicinal chemistry and drug discovery research. Compounds within this structural class have been identified as key intermediates or target molecules in various therapeutic areas. For instance, structurally similar benzothiazole benzamide derivatives have been recently investigated as potent anticancer agents via ROR1 inhibition, showing promising activity against non-small cell lung cancer (NSCLC) cell lines . Furthermore, benzamide derivatives containing pyrrolidine dione motifs have been explored in other research contexts, such as their role in improving monoclonal antibody production in cell cultures, highlighting the versatility of this chemical class in bioprocessing and biologics manufacturing . The presence of the dioxopyrrolidin group can contribute to the compound's properties as an electrophile, potentially making it useful for designing covalent inhibitors or as a building block for further chemical synthesis. Researchers can leverage this compound as a valuable scaffold for developing novel therapeutic agents, studying enzyme-inhibitor interactions, or exploring structure-activity relationships. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-22-17-13(20)6-3-7-14(17)27-19(22)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQELHXXYNCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the benzamide core: The final step involves coupling the fluorinated benzo[d]thiazole with the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, can be explored. Its structure-activity relationship (SAR) can be studied to optimize its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active derivatives. Below is a comparative analysis based on substituents, molecular properties, and biological implications:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-fluoro-3-methylbenzo[d]thiazole; 2,5-dioxopyrrolidin-1-yl C₁₉H₁₅FN₃O₃S 391.41 (calculated) Unknown (structural analog data inferred)
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (ECHEMI) 3-ethyl, 4,6-difluorobenzo[d]thiazole; 2,5-dioxopyrrolidin-1-yl C₂₀H₁₇F₂N₃O₃S 421.43 Higher lipophilicity due to ethyl and difluoro groups
I6 () 3-methylbenzo[d]thiazole; quinolin-1-ium iodide C₂₄H₂₀IN₃OS 549.40 Antibacterial activity; fluorescence properties
4c1 () 3-morpholinopropylbenzo[d]thiazole; indole-vinylquinolinium C₃₅H₃₅N₄OS 559.25 Antibacterial (Gram-positive pathogens)
STING Agonist () 3-hydroxypropoxybenzo[d]thiazole; pyridinamine-carbamoyl C₂₄H₂₈N₇O₅S 526.59 Immunomodulatory (STING pathway activation)

Key Observations :

Substituent Effects on Bioactivity: The 4-fluoro group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like I6 . 2,5-dioxopyrrolidin-1-yl may confer improved solubility over morpholine or pyrrolidine substituents (e.g., 4c1, 4d1) due to its polar carbonyl groups .

The 3-ethyl-4,6-difluoro analog (ECHEMI) exhibits higher lipophilicity (ClogP ~3.2 vs. ~2.5 for the target), which may influence pharmacokinetics .

Biological Implications :

  • While the target compound’s exact activity is underexplored, structural analogs demonstrate antibacterial (), STING agonist (), and fluorescence-based imaging () applications.
  • The Z-configuration is conserved across active derivatives, suggesting its necessity for maintaining planar conformations critical for target engagement .

Biological Activity

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with a complex structure that suggests potential biological activity. The presence of various functional groups within its molecular framework indicates possible interactions with biological macromolecules, making it an interesting candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12FN3O3SC_{14}H_{12}FN_3O_3S, with a molecular weight of approximately 321.33 g/mol. Its structure includes a pyrrolidine ring, a benzothiazole moiety, and a fluoro-substituted aromatic system. These features are often associated with diverse pharmacological properties.

PropertyValue
Molecular FormulaC14H12FN3O3SC_{14}H_{12}FN_3O_3S
Molecular Weight321.33 g/mol
IUPAC NameThis compound

The biological activity of the compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways. Detailed studies on binding affinities and kinetic parameters are essential to elucidate the specific mechanisms involved.

Biological Activity

  • Anticancer Properties : Preliminary studies suggest that compounds containing the benzothiazole moiety exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant activity against sensitive cancer cells by inducing metabolic pathways leading to cell death through DNA adduct formation .
  • Antimicrobial Activity : The structural characteristics of this compound may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The presence of privileged substructures within the compound's framework enhances its likelihood of exhibiting anti-inflammatory activity, which is critical in the development of therapeutic agents for inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Benzothiazole Derivatives : A study demonstrated that fluorinated benzothiazoles could inhibit cancer cell growth without the biphasic dose-response seen in some chemotherapeutics. This finding supports the potential development of this compound as a viable anticancer agent .
  • Anticonvulsant Activity : Related compounds have been evaluated for their anticonvulsant properties in animal models, showing protective effects across various seizure models. This suggests that this compound may also possess similar neuroprotective qualities .

Q & A

Q. What spectroscopic and analytical techniques are essential for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Critical for assigning proton environments (e.g., Z-configuration of the benzothiazole-ylidene group) and verifying substituent positions. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) and pyrrolidinone carbonyl carbons (δ ~170 ppm) confirm conjugation .
  • IR Spectroscopy : Detects carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide C=O and pyrrolidinone dioxo groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₇FN₃O₃S) with <5 ppm error .
  • X-ray Crystallography : Resolves Z/E isomerism and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. What is a standard synthetic route for preparing this compound, and how can intermediates be purified?

Methodological Answer:

  • Stepwise Synthesis :
    • Condensation of 4-fluoro-3-methylbenzothiazol-2(3H)-amine with benzoyl chloride derivatives under pyridine catalysis .
    • Introduction of the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or coupling reactions .
  • Purification :
    • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediates.
    • Recrystallization from methanol or acetonitrile for final product isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different enzymatic assays?

Methodological Answer:

  • Assay Optimization :
    • Control for pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v) to avoid denaturation .
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with PFOR enzyme active sites, noting steric clashes from the 4-fluoro-3-methyl group .
    • MD simulations (≥100 ns) assess stability of intermolecular hydrogen bonds (e.g., N–H⋯O=C interactions) .

Q. What strategies improve synthetic yield while minimizing by-products like regioisomers or hydrolysis products?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Vary reaction parameters (temperature, solvent polarity, catalyst loading) using fractional factorial design to identify optimal conditions .
    • For example, lower temperatures (<40°C) reduce pyrrolidinone ring hydrolysis .
  • In Situ Monitoring :
    • Use inline FTIR or LC-MS to detect intermediates and terminate reactions at >90% conversion .

Q. How do intermolecular interactions in the solid state influence solubility and formulation?

Methodological Answer:

  • Crystal Engineering :
    • Analyze X-ray structures to identify hydrogen-bonding motifs (e.g., N–H⋯N thiazole interactions) that reduce solubility .
    • Co-crystallization with coformers (e.g., succinic acid) disrupts tight packing .
  • Solubility Studies :
    • Measure logP (e.g., shake-flask method) and compare with computational predictions (e.g., SwissADME) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate degradation pathways?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to 0.1M HCl (37°C, 24h) and analyze via LC-MS. Major degradation products (e.g., hydrolyzed benzamide) confirm acid liability .
  • Kinetic Modeling :
    • Plot degradation rate vs. pH to identify instability thresholds (e.g., t₁/₂ < 2h at pH ≤3) .

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